molecular formula C147H253N45O43 B1177399 BUTTER CAS No. 130935-39-6

BUTTER

Cat. No.: B1177399
CAS No.: 130935-39-6
Attention: For research use only. Not for human or veterinary use.
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Description

Butter is provided as a research-grade, complex lipid mixture for use in scientific and industrial laboratories. Its defined composition, comprising approximately 80% milkfat, 16-17% water, and 2-3% milk solids , makes it a valuable substrate for a wide range of studies. The fat content is primarily triglycerides (97-98%), alongside minor constituents including mono- and di-glycerides, cholesterol, and phospholipids . The fatty acid profile is diverse, consisting of a mixture of saturated (approx. 70%) and unsaturated (approx. 30%) fatty acids, which determines its physical properties such as melting point and spreadability . Butyric acid, a short-chain fatty acid which gives rancid this compound its characteristic odor, is also a significant component and an endogenous agonist of the hydroxycarboxylic acid receptor 2 (HCA2) in mammals . Researchers utilize this material in various applications, including lipidomics and fatty acid analysis, studies on the metabolic effects of saturated fats and ruminant trans-fatty acids , and as a base for developing functional foods with modified fatty acid profiles . It also serves as a critical material in food science research for studying emulsion stability, crystallization behavior, and flavor chemistry. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal consumption purposes.

Properties

CAS No.

130935-39-6

Molecular Formula

C147H253N45O43

Origin of Product

United States

Preparation Methods

Traditional Methods

Traditional butter making involves churning cream until the fat globules separate from the buttermilk. This can be done using historic this compound churns or hand-whisking methods . The process includes several steps:

Industrial Production

Modern industrial this compound production involves continuous this compound making, which increases efficiency and output. This method includes accelerated churning of normal cream or the utilization of reseparated high-fat cream .

Chemical Reactions Analysis

Butter undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include free fatty acids, glycerol, and various flavor compounds .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Nutritional and Functional Comparison

Compound Source Key Components Caloric Content Unique Properties Reference
Dairy Butter Animal (milk) 80-82% fat, 16% water, trace proteins ~717 kcal/100g Rich in saturated fats; enhances gut microbiota (e.g., Faecalibacterium)
Shea this compound Plant (nuts) 45-50% fat, high stearic/oleic acids ~884 kcal/100g Fat content influenced by soil organic matter; used in cosmetics
This compound Paste Dairy/plant 70-75% fat, 8.2% protein (enriched) ~650 kcal/100g Lower calorie, higher protein via milk-polysaccharide complexes
Olive Oil Plant (olive) 99% fat (monounsaturated oleic acid) ~884 kcal/100g Limited impact on Blautia; fewer microbiota effects vs. This compound

Key Findings :

  • Dairy this compound has a distinct microbial signature, increasing Faecalibacterium and Lachnospiraceae genera compared to plant-based fats like olive oil .
  • Shea this compound ’s lipid profile is shaped by soil chemistry, unlike dairy this compound, which is influenced by animal diet and processing .
  • This compound Pastes offer functional benefits, reducing calories by 2-3% while boosting protein content through milk-pea protein blends .

Impact on Gut Microbiota

Table 2: Microbial Effects of this compound vs. Other Fats

Compound Increased Genera Reduced Genera Significance vs. This compound Reference
Dairy this compound Faecalibacterium, Lachnoclostridium Highest microbiota modulation among fats
Olive Oil Faecalibacterium, Agathobacter Fewer comparisons; no Blautia increase
Sunflower Oil Faecalibacterium, Agathobacter Minimal effects compared to this compound
Fruits (e.g., Apple) Agathobacter, Lachnoclostridium Taxa reduced by 12+ genera vs. This compound

Key Findings :

  • This compound induces the most significant gut microbiota changes, promoting taxa associated with short-chain fatty acid production (e.g., Faecalibacterium) .
  • Plant-based fats like olive oil have narrower microbial impacts, while fruits reduce key genera compared to this compound .

Traditional and Regional Variants

Table 3: Traditional Butters and Their Properties

Compound Production Method Key Differences from Standard this compound Reference
Karinyagi (Turkey) Stored in animal stomachs (goat/sheep) Higher hydrolysis risk due to microbial exposure
Yayik this compound Churned from yogurt Similar fatty acid profile to cream this compound
Shea this compound Extracted from shea nuts Fat content varies with soil nitrogen

Key Findings :

  • Karinyagi’s storage method may alter fatty acid stability due to environmental microbial contact .
  • Yayik and cream this compound share chemical properties, but Karinyagi’s packaging introduces unique risks .

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